3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-4-17-23-24-21-26(17)25-18(14-7-11-16(28-3)12-8-14)19(29-21)20(27)22-15-9-5-13(2)6-10-15/h5-12,18-19,25H,4H2,1-3H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITVDLNOPBSPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibittubulin , a protein essential for cell division.
Mode of Action
Tubulin inhibitors disrupt microtubule dynamics, preventing the formation of the mitotic spindle necessary for cell division. This disruption leads to cell cycle arrest and eventually apoptosis, or programmed cell death.
Biological Activity
3-Ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a novel compound belonging to the class of triazolo-thiadiazine derivatives. Its unique chemical structure incorporates a triazole ring fused with a thiadiazine moiety, which is believed to contribute significantly to its biological activity and therapeutic potential. This article explores the biological activities associated with this compound, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of substituents such as ethyl and methoxyphenyl groups enhances its solubility and interaction with biological targets.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. Notably:
- Mechanism of Action : The compound interacts with cellular targets involved in apoptotic pathways. Studies indicate that it induces apoptosis in cancer cells through the disruption of microtubule polymerization and interference with the tubulin network in A549 lung cancer cells .
- Selectivity : It shows high selectivity against cancer cells while exhibiting lower toxicity towards normal human embryonic kidney (HEK-293) cells. The IC50 value for cancer cell lines has been reported to be significantly lower than that for normal cells .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound is more effective against drug-resistant cancer types compared to structurally similar compounds. Below is a summary table highlighting some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(2-Methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Similar triazole-thiadiazine framework | Induces apoptosis |
| 6-(4-Azidophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Contains azido group | Potential anticancer activity |
| 3-(3-Methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Additional methoxy substitution | Enhanced solubility |
Pharmacological Potentials
The pharmacological potentials of this compound extend beyond anticancer properties:
- Antimicrobial Activity : In vitro studies have shown that derivatives of triazolo-thiadiazines exhibit significant antibacterial effects against various human pathogenic bacteria .
- Analgesic and Anti-inflammatory Effects : Other studies suggest potential analgesic and anti-inflammatory properties due to the compound’s ability to inhibit certain enzymes involved in inflammatory processes .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on MCF-7 Cell Lines : In a study involving MCF-7 breast cancer cell lines, the compound demonstrated a significant reduction in cell viability compared to control groups. The mechanism was linked to apoptosis induction through caspase activation pathways.
- Tubulin Polymerization Inhibition : Another study indicated that the compound effectively inhibited tubulin polymerization at concentrations that did not affect normal cell viability. This property is crucial for its potential use as an anticancer agent targeting rapidly dividing cells.
Q & A
Q. Table 1. Comparative Antitumor Activity
Q. Table 2. Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| Unit Cell Dimensions | a=10.2 Å, b=14.5 Å, c=8.7 Å |
| R-factor | 0.042 |
| Single-crystal X-ray diffraction . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
